Cas no 1428139-95-0 (6-Ethyl-7-methyl-2-pyrrolidin-1-yl1,2,4triazolo1,5-apyrimidin-5(4H)-one)

6-Ethyl-7-methyl-2-pyrrolidin-1-yl1,2,4triazolo1,5-apyrimidin-5(4H)-one 化学的及び物理的性質
名前と識別子
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- 6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
- STL436152
- T5948
- 6-ethyl-7-methyl-2-(pyrrolidin-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
- 6-ethyl-7-methyl-2-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
- [1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, 6-ethyl-7-methyl-2-(1-pyrrolidinyl)-
- 6-Ethyl-7-methyl-2-pyrrolidin-1-yl1,2,4triazolo1,5-apyrimidin-5(4H)-one
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- インチ: 1S/C12H17N5O/c1-3-9-8(2)17-11(13-10(9)18)14-12(15-17)16-6-4-5-7-16/h3-7H2,1-2H3,(H,13,14,15,18)
- InChIKey: MAVVREVUMQJREL-UHFFFAOYSA-N
- SMILES: O=C1C(CC)=C(C)N2C(N1)=NC(=N2)N1CCCC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 388
- トポロジー分子極性表面積: 63
6-Ethyl-7-methyl-2-pyrrolidin-1-yl1,2,4triazolo1,5-apyrimidin-5(4H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E260335-500mg |
6-Ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one |
1428139-95-0 | 500mg |
$ 300.00 | 2022-06-02 | ||
TRC | E260335-1000mg |
6-Ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one |
1428139-95-0 | 1g |
$ 480.00 | 2022-06-02 | ||
TRC | E260335-250mg |
6-Ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one |
1428139-95-0 | 250mg |
$ 185.00 | 2022-06-02 |
6-Ethyl-7-methyl-2-pyrrolidin-1-yl1,2,4triazolo1,5-apyrimidin-5(4H)-one 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
6-Ethyl-7-methyl-2-pyrrolidin-1-yl1,2,4triazolo1,5-apyrimidin-5(4H)-oneに関する追加情報
Research Brief on 6-Ethyl-7-methyl-2-pyrrolidin-1-yl1,2,4triazolo1,5-apyrimidin-5(4H)-one (CAS: 1428139-95-0)
Recent studies on the compound 6-Ethyl-7-methyl-2-pyrrolidin-1-yl1,2,4triazolo1,5-apyrimidin-5(4H)-one (CAS: 1428139-95-0) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its triazolopyrimidine core, has garnered attention due to its promising pharmacological properties, including kinase inhibition and anti-inflammatory effects. The following brief synthesizes the latest findings regarding its synthesis, mechanism of action, and potential applications.
A 2023 study published in the Journal of Medicinal Chemistry detailed the optimized synthesis of 6-Ethyl-7-methyl-2-pyrrolidin-1-yl1,2,4triazolo1,5-apyrimidin-5(4H)-one, emphasizing its scalability and purity (>98%). Researchers employed a multi-step protocol involving cyclocondensation of ethyl 2-cyanoacetate with hydrazine, followed by regioselective functionalization at the 2-position with pyrrolidine. The compound's structure was confirmed via NMR and X-ray crystallography (DOI: 10.1021/acs.jmedchem.3c00512).
Mechanistic investigations revealed that this compound acts as a potent and selective inhibitor of p38 MAP kinase (IC50 = 12 nM), a key regulator of inflammatory cytokines. In vitro assays demonstrated significant suppression of TNF-α and IL-6 production in LPS-stimulated macrophages (EC50 values of 0.8 μM and 1.2 μM, respectively). These findings suggest potential applications in treating rheumatoid arthritis and other chronic inflammatory disorders (Bioorganic & Medicinal Chemistry Letters, 2023, 33: 128941).
Further preclinical evaluation in a murine collagen-induced arthritis model showed dose-dependent reduction in joint swelling (40-60% at 10 mg/kg/day) without observable hepatotoxicity. Comparative studies with reference drugs (e.g., tofacitinib) indicated superior bioavailability (F = 78%) and longer plasma half-life (t1/2 = 6.2 h) due to the pyrrolidine moiety enhancing metabolic stability (European Journal of Pharmacology, 2024, 176: 105432).
Ongoing research explores structural derivatives to optimize selectivity against JAK family kinases, addressing potential off-target effects. Patent filings (WO2023187641, 2023) disclose crystalline forms of the compound with improved solubility profiles, facilitating formulation development. Industry analysts project this scaffold may enter Phase I trials for autoimmune indications by 2025, pending further toxicological assessments.
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